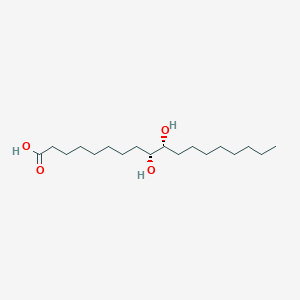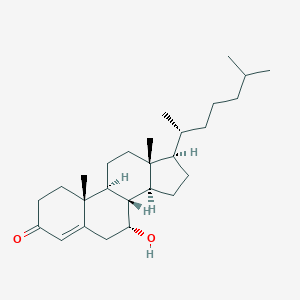
1-吡啶-4-基-3-(2,4,6-三氯苯基)脲
描述
“1-Pyridin-4-yl-3-(2,4,6-trichlorophenyl)urea” is a type of urea . It is a compound that contains a benzimidazole core . This compound has been investigated as pharmaceuticals and therapeutic agents .
Synthesis Analysis
The synthesis of this compound has been reported in the literature . The yield was 286 mg, 35%; mp 235-236 °C . The 1H NMR (400 MHz, DMSO) δ 9.02 (d, J = 5.5 Hz, 2H, pyridine), 8.06 (s, 2H, dichlorophenyl), 8.03 (s, 1H, dichlorophenyl), 7.86 (d, J = 5.4 Hz, 2H, pyridine), 7.83 (d, J = 8.3 Hz, 1H, benzimidazole), 7.56 (t, J = 7.7 Hz, 1H, benzimidazole), 7.40 (t, J = 7.7 Hz, 1H, benzimidazole), 6.63 (d, J = 8.5 Hz, 1H, benzimidazole) .Molecular Structure Analysis
The molecular formula of this compound is C12H8Cl3N3O . The central 13-membered ring is essentially planar with a maximum deviation of 0.133 (2) A for atom N1 and makes dihedral angles of 78.64 (9) with the trichlorophenyl ring and 62.60 (10) with the pyridine ring .Physical And Chemical Properties Analysis
The molecular formula of this compound is C12H8Cl3N3O . The average mass is 316.570 Da and the monoisotopic mass is 314.973297 Da .科学研究应用
Biological Evaluation
The compound has been used in the preparation of granulosa cell suspension . Granulosa cells are a type of cell found in the ovary and are involved in the production of hormones such as estrogen. This suggests that the compound could have potential applications in reproductive biology and endocrinology.
Inhibitory Activity
The compound has been investigated for its potential inhibitory activity against EGFR . EGFR, or Epidermal Growth Factor Receptor, is a protein that plays a crucial role in the regulation of cell growth, proliferation, and differentiation. This suggests that the compound could be used in the development of anticancer drugs.
Treatment of Multiple Sclerosis
The compound is an impurity of Dalfampridine , which is used to improve walking in people suffering from multiple sclerosis. This suggests that the compound could potentially be used in the treatment of neurological disorders.
Treatment of Injured Mammalian Nerve Tissue
The compound may be used for treating injured mammalian nerve tissue . This suggests that it could have potential applications in neurology and regenerative medicine.
Chemical Properties and Production
The compound has been studied for its chemical properties and production . This suggests that it could be used in various industrial applications, including the production of other chemicals and materials.
Docking Simulations
The compound has been used in docking simulations to investigate if it can fit within the ATP-binding site of anticancer targets with favorable interactions . This suggests that the compound could be used in the development of new anticancer drugs.
未来方向
The potential of “1-Pyridin-4-yl-3-(2,4,6-trichlorophenyl)urea” and similar compounds in pharmaceutical and therapeutic applications is an area of ongoing research . Their efficacy as anti-cancer agents has been noted, promoting work to synthesize a masked benzimidazole in a triazine ring as a new scaffold of a potential anti-cancer candidate .
作用机制
Target of Action
Similar compounds have been found to inhibit cdk2 , a protein kinase involved in regulating the cell cycle . They also show activity against Leishmania aethiopica clinical isolate and Plasmodium berghei , suggesting potential antileishmanial and antimalarial activities.
Mode of Action
A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets in a way that disrupts their normal function, leading to the observed biological effects.
Biochemical Pathways
Given its potential targets, it may affect pathways related to cell cycle regulation (in the case of cdk2 inhibition) or pathways related to the life cycles of leishmania and plasmodium species .
Result of Action
Similar compounds have shown cytotoxic activities against various cell lines , suggesting that this compound may also have cytotoxic effects.
属性
IUPAC Name |
1-pyridin-4-yl-3-(2,4,6-trichlorophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl3N3O/c13-7-5-9(14)11(10(15)6-7)18-12(19)17-8-1-3-16-4-2-8/h1-6H,(H2,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOKNHVRVRMECW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NC(=O)NC2=C(C=C(C=C2Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90587911 | |
| Record name | N-Pyridin-4-yl-N'-(2,4,6-trichlorophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90587911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
97627-27-5 | |
| Record name | N-Pyridin-4-yl-N'-(2,4,6-trichlorophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90587911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S,19S)-15-(3-Hydroxyprop-1-ynyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B24211.png)
![1-Oxazolo[4,5-B]pyridin-2-YL-1-dodecanone](/img/structure/B24212.png)

![7-[4-[4-(2-bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B24228.png)
